molecular formula C11H16N6O4 B3276365 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine CAS No. 640725-73-1

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine

Cat. No.: B3276365
CAS No.: 640725-73-1
M. Wt: 296.28 g/mol
InChI Key: KHPCBZYTDJCPHW-GITKWUPZSA-N
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Description

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is a synthetic purine nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the purine base.

    Glycosylation Reaction: The ribofuranosyl moiety is coupled with the purine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond.

    Amination: The introduction of amino groups at the 2 and 6 positions of the purine ring is achieved through amination reactions. This can be done using reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups at the 2 and 6 positions can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxo derivatives of the compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various derivatives with substituted amino groups.

Scientific Research Applications

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as an antiviral and anticancer agent.

    Molecular Biology: Used as a tool in nucleic acid research and as a probe for studying enzyme mechanisms.

    Biochemistry: Investigated for its interactions with nucleic acids and proteins.

    Pharmaceutical Industry: Explored for its potential therapeutic applications and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2,6-Diaminopurine: A related compound with amino groups at the 2 and 6 positions.

    9-(Beta-D-ribofuranosyl)purine: Another nucleoside analog with a ribofuranosyl moiety.

Uniqueness

2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its methylated ribofuranosyl moiety and amino substitutions differentiate it from other nucleoside analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCBZYTDJCPHW-GITKWUPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine
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2,6-Diamino-9-(2-c-methyl-beta-d-ribofuranosyl)-9h-purine
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